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Compound of Interest

Compound Name: N-Isopropylcyclohexylamine

Cat. No.: B058178

Introduction: N-Isopropylcyclohexylamine (CAS No. 1195-42-2) is a secondary amine that
serves as a significant building block in organic and medicinal chemistry.[1] Its structure, which
combines a bulky cyclohexyl group with an isopropyl moiety on the nitrogen atom, makes it a
valuable intermediate for synthesizing more complex amines and potential pharmaceutical
agents.[1] Accurate structural elucidation and purity assessment are critical in its application,
necessitating a thorough analysis using modern spectroscopic techniques. This guide provides
an in-depth summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for N-Isopropylcyclohexylamine, along with detailed experimental
protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for N-Isopropylcyclohexylamine.
The data is organized into tables for clarity and ease of comparison.

l».Chemical Structure of N-Isopropylcyclohexylamine Figure 1: Chemical Structure of N-
Isopropylcyclohexylamine with atom numbering for NMR assignments.

'H NMR Spectroscopy

The proton NMR spectrum of N-Isopropylcyclohexylamine displays characteristic signals
corresponding to the isopropyl and cyclohexyl groups. The chemical shifts can vary based on
the solvent and experimental conditions.[1]
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Typical Chemical

Assignment Shift (6) Range Multiplicity[1] Integration
(ppm)[1]
Isopropyl -CHs (H-8,
Propy ( 09-1.2 Doublet 6H
H-9)
Cyclohexyl -CHz (H-3, )
1.0-19 Multiplet 6H
H-4, H-5)
Cyclohexyl -CHz (H-2, )
1.0-19 Multiplet 4H
H-6)
Cyclohexyl -CH (H-1) 23-28 Multiplet 1H
Isopropyl -CH (H-7) 2.7-3.2 Septet 1H
Amine -NH 05-2.0 Broad Singlet 1H

3C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Assignment Typical Chemical Shift () Range (ppm)[1]
Isopropyl -CHs (C-8, C-9) 22-25
Cyclohexyl -CHz (C-4) 24 - 27
Cyclohexyl -CHz (C-3, C-5) 25 - 28
Cyclohexyl -CHz (C-2, C-6) 33-36
Isopropyl -CH (C-7) 45 - 50
Cyclohexyl -CH (C-1) 55-60

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic

vibrational frequencies. The data presented is from the NIST/EPA Gas-Phase Infrared
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Database.[2][3]

Wavenumber (cm—1)

Intensity

Assignment

N-H Stretch (Secondary

~3300 Medium, Sharp )

Amine)

C-H Stretch (Cyclohexyl
2925-2940 Strong ]

Asymmetric)

C-H Stretch (Cyclohexyl
2850-2860 Strong )

Symmetric)
1440-1460 Medium C-H Bend (CH2)
1130-1180 Medium-Strong C-N Stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum provides information about the molecular weight and

fragmentation pattern of the molecule. The molecular formula is CsH19N, with a molecular

weight of 141.25 g/mol .[2][4]

m/z Relative Intensity Probable Fragment Structure
141 Moderate [M]* (Molecular lon)

126 Strong [M - CHs]*

100 Base Peak [M - C3Hs]* or [CeH1:NHCH2]*
84 Moderate [CeH12]* (Cyclohexene)

56 Strong [CsHsNH2]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are representative and may be adapted based on the specific instrumentation

available.
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NMR Spectroscopy Protocol

e Sample Preparation:

[e]

Accurately weigh 10-20 mg of N-Isopropylcyclohexylamine for *H NMR (or 50-100 mg
for 3C NMR) into a clean, dry vial.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve optimal homogeneity.

o For 'H NMR: Acquire the spectrum using standard parameters, typically with a 30-90°
pulse angle and 8-16 scans.

o For 3C NMR: Acquire the spectrum using proton-decoupling. A larger number of scans will
be required to achieve a good signal-to-noise ratio.

FTIR Spectroscopy Protocol

This protocol is for analyzing a pure liquid sample ("neat").
e Sample Preparation:

o Place one or two drops of liquid N-Isopropylcyclohexylamine directly onto the surface of
a clean, dry salt plate (e.g., NaCl or KBr) or onto the crystal of an Attenuated Total
Reflectance (ATR) accessory.
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o If using salt plates, place a second plate on top to create a thin liquid film.

o Data Acquisition:

o Place the sample holder (with the salt plates or the ATR accessory) into the sample
compartment of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample holder or clean ATR crystal.
o Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm~1,

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm~1).

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

e Sample Preparation:

o Prepare a dilute solution of N-Isopropylcyclohexylamine (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or methanol.

e GC-MS System Parameters:

o

Injector: Split/splitless inlet, typically at 250°C.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

o

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

o

Oven Temperature Program: An initial temperature of 50-70°C, hold for 1-2 minutes, then
ramp at 10-20°C/min to a final temperature of 250-280°C.

o

Mass Spectrometer:

= |onization Mode: Electron lonization (El) at 70 eV.

» Mass Analyzer: Quadrupole or lon Trap.
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= Scan Range: m/z 40-400.

= |on Source Temperature: 230°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound like N-Isopropylcyclohexylamine.

General Workflow for Spectroscopic Characterization
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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